Ropivacaine hydrochloride monohydrate
Overview
Description
Ropivacaine is a long-acting amide local anaesthetic agent, produced as a pure enantiomer. It inhibits sodium ion influx in nerve fibers, resulting in a blockade of nerve signal transmission. Its less lipophilic nature compared to bupivacaine makes it less likely to penetrate large myelinated motor fibers, resulting in a relatively reduced motor blockade. This feature is beneficial when motor blockade is undesirable. Ropivacaine's reduced lipophilicity is also associated with decreased potential for central nervous system toxicity and cardiotoxicity (Kuthiala & Chaudhary, 2011).
Synthesis Analysis
Ropivacaine is synthesized to achieve a pure S-enantiomer form, leveraging its unique pharmacological profile. The synthesis process is designed to ensure the production of ropivacaine with a high pKa and relatively low lipid solubility, which contributes to its safety and efficacy profile (Hansen, 2004).
Molecular Structure Analysis
The molecular structure of ropivacaine allows for a greater sensorimotor differential block and a shorter elimination half-life, reducing the potential for accumulation. Its molecular structure also contributes to its increased margin of safety compared to bupivacaine, especially in terms of cardiotoxicity when given in equal doses (Wang, Greengrass, & Dangler, 2001).
Chemical Reactions and Properties
Ropivacaine's chemical properties, including its pKa and lipid solubility, underlie its pharmacological effects. Its S-enantiomer structure is pivotal for its action as a local anesthetic, with a lower cardiotoxic potential than racemic bupivacaine. This structure is crucial for its use in obstetric analgesia and potentially for ambulatory anesthesia due to its shorter duration of action and weaker motor block (de Jong, 1995).
Physical Properties Analysis
The physical properties of ropivacaine, such as its state at room temperature, melting point, and solubility in various solvents, are essential for its formulation and clinical use. However, specific details on these physical properties are not directly provided in the reviewed literature and generally require consultation of pharmaceutical chemistry sources.
Chemical Properties Analysis
Ropivacaine's chemical properties contribute to its pharmacodynamics and pharmacokinetics. Its less lipophilic nature compared to other local anesthetics impacts its diffusion and nerve blockade characteristics. The unique chemical structure of ropivacaine influences its safety profile, particularly in terms of reduced central nervous system and cardiovascular system toxicity (Markham & Faulds, 1996).
Scientific Research Applications
Transdermal Delivery : Lipid nanocapsules of ropivacaine have been developed for transdermal administration, showing improvements in pain latency and a reduction in the writhing response in mice, indicating a potential for enhanced pain management applications (Zhai, Zhao, Wang, & Zhai, 2016).
Clinical Use : It is a long-acting local anesthetic known for reduced motor blockade and lower potential for central nervous system toxicity and cardiotoxicity, making it favorable for various medical procedures (Kuthiala & Chaudhary, 2011).
Radio-Labeled Applications : Carbon-14-labeled ropivacaine has been synthesized for use as a local anesthetic agent in research, highlighting its utility in pharmacological studies (Sahlberg, 1987).
Neurotoxicity Studies : Research has shown that ropivacaine impairs mitochondrial biogenesis and function in neuronal cells, which might explain its neurotoxicity, thus providing insights into its safety profile (Niu, Tang, Ren, & Feng, 2018).
Postoperative Analgesia : It's effective for postoperative analgesia in patients with lower limb fractures, with minimal negative effects on serum indexes, indicating its efficacy and safety in post-surgical pain management (Dengguo, 2013).
Controlled Release Systems : Injectable, ropivacaine-loaded controlled release systems have been developed, effectively prolonging local analgesic effects in rats and showing less cytotoxicity compared to traditional methods (Qiao et al., 2022).
Combination with Other Analgesics : Adding fentanyl citrate to ropivacaine improves the onset of sensory and motor block, prolongs sensory block duration, and increases analgesia duration in surgeries, illustrating its synergistic effects when combined with other drugs (Gupta, 2018).
Labor Analgesia and Postoperative Pain Management : It offers effective postoperative pain relief with less cardiovascular and CNS toxicity than bupivacaine, suggesting a safer alternative for labor analgesia and postoperative pain management (Zink & Graf, 2004).
Antibacterial Properties : Studies have shown that ropivacaine has a poor antibacterial effect compared to bupivacaine, which could influence its clinical use in settings where infection control is critical (Pere, Lindgren, & Vaara, 1999).
Pharmacokinetics : The pharmacokinetics of ropivacaine, such as its biexponential disposition kinetics and intermediate blood clearance, have been extensively studied, providing essential data for its clinical application (Lee et al., 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2/t15-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFRHVKMYGBJL-CKUXDGONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927544 | |
Record name | N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ropivacaine hydrochloride monohydrate | |
CAS RN |
132112-35-7 | |
Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-propyl-, hydrochloride, hydrate (1:1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132112-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ropivacaine hydrochloride hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132112357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROPIVACAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V910P86109 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.